molecular formula C6H10N4O B1526807 1-(2-Azidoethyl)pyrrolidin-2-one CAS No. 1247592-02-4

1-(2-Azidoethyl)pyrrolidin-2-one

Cat. No.: B1526807
CAS No.: 1247592-02-4
M. Wt: 154.17 g/mol
InChI Key: KVQUZOAPFHVUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with an azidoethyl group

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which include 1-(2-azidoethyl)pyrrolidin-2-one, have been shown to possess several important biological activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a manner that leads to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that multiple pathways could be affected. The downstream effects of these interactions would depend on the specific pathway and the biological context.

Pharmacokinetics

The physicochemical properties of pyrrolidine derivatives suggest that they may have favorable adme properties . These properties could impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.

Result of Action

The broad range of biological activities associated with pyrrolidine derivatives suggests that the compound could have multiple effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-bromoethyl azide with pyrrolidin-2-one. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis of the azide group.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety, given the potentially explosive nature of azides. The use of automated systems allows for the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution: Sodium hydride, potassium carbonate, anhydrous solvents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts, organic solvents like dimethyl sulfoxide.

Major Products:

    Substitution: Various substituted pyrrolidin-2-one derivatives.

    Reduction: 1-(2-Aminoethyl)pyrrolidin-2-one.

    Cycloaddition: 1-(2-Triazolylethyl)pyrrolidin-2-one.

Scientific Research Applications

1-(2-Azidoethyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Comparison with Similar Compounds

  • 1-(2-Azidoethyl)pyrrolidine
  • 2-Azidoethylamine
  • N-Azidoethylpyrrolidinone

Properties

IUPAC Name

1-(2-azidoethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-9-8-3-5-10-4-1-2-6(10)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQUZOAPFHVUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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